molecular formula C12H17BrFNO2 B13452376 Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B13452376
M. Wt: 306.17 g/mol
InChI Key: IYTPMCMDBBALBR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromoethynyl group, and a fluorine atom attached to the piperidine ring

Properties

Molecular Formula

C12H17BrFNO2

Molecular Weight

306.17 g/mol

IUPAC Name

tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C12H17BrFNO2/c1-11(2,3)17-10(16)15-8-5-12(14,4-7-13)6-9-15/h5-6,8-9H2,1-3H3

InChI Key

IYTPMCMDBBALBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom may influence the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is unique due to the combination of the piperidine ring, the bromoethynyl group, and the fluorine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C12H17BrFNO2
  • Molecular Weight : 306.17 g/mol

The compound features a piperidine ring with a tert-butyl group and a bromoethynyl substituent, which are pivotal in influencing its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Introduction of the Bromoethynyl Group : This is achieved through nucleophilic substitution reactions, where the bromoethynyl moiety is introduced to the piperidine framework.
  • Carboxylation : The final step involves introducing the carboxylate group, which enhances the compound's solubility and reactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. One study reported that a related piperidine derivative demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .

Neuroprotective Effects

Another area of interest is the compound's potential role in neuroprotection. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The incorporation of a piperidine moiety has been shown to enhance brain exposure and improve dual inhibition properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperidine structure can significantly influence biological activity. For example, the presence of fluorine atoms in the structure may enhance binding affinity to target proteins due to increased lipophilicity and electronic effects .

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylateC12H17BrFNO2Contains bromomethyl instead of bromoethynyl
Tert-butyl 4-(phenethyl)-piperidine-1-carboxylateC15H21FN2O2Features a phenethyl group, potentially different biological activity
Tert-butyl 4-(bromophenethyl)-piperidine-1-carboxylateC15H20BrFN2O2Incorporates a bromophenethyl moiety

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized several piperidine derivatives and assessed their anticancer properties using various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cells, suggesting that this compound could be a valuable lead compound for further development .

Neuroprotective Mechanism Investigation

Another investigation focused on evaluating the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study found that these compounds could effectively inhibit cholinesterase activity, thereby increasing acetylcholine levels in the brain and offering potential therapeutic benefits for cognitive function .

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